molecular formula C20H17FN2S B11579116 2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-benzimidazole

2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-benzimidazole

Cat. No.: B11579116
M. Wt: 336.4 g/mol
InChI Key: OAZKMTNNFICYHM-UHFFFAOYSA-N
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Description

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, in particular, features a fluoronaphthalene moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the fluoronaphthalene derivative. The key steps include:

    Preparation of 4-Fluoronaphthalen-1-ylmethanol: This can be achieved through the fluorination of naphthalene followed by a reduction reaction to introduce the hydroxyl group.

    Formation of the Sulfanyl Linkage: The 4-fluoronaphthalen-1-ylmethanol is then reacted with a thiol compound under suitable conditions to form the sulfanyl linkage.

    Cyclization to Form Benzodiazole: The final step involves the cyclization of the intermediate with appropriate reagents to form the benzodiazole ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The fluoronaphthalene moiety can interact with hydrophobic pockets in proteins, while the benzodiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chloronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole
  • 2-{[(4-Bromonaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole
  • 2-{[(4-Iodonaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole

Uniqueness

The presence of the fluorine atom in 2-{[(4-Fluoronaphthalen-1-yl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can enhance its biological activity and make it a more promising candidate for therapeutic applications.

Properties

Molecular Formula

C20H17FN2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)methylsulfanyl]-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C20H17FN2S/c1-12-9-18-19(10-13(12)2)23-20(22-18)24-11-14-7-8-17(21)16-6-4-3-5-15(14)16/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

OAZKMTNNFICYHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC=C(C4=CC=CC=C34)F

Origin of Product

United States

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